molecular formula C8H18N2O B1419024 trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine CAS No. 1212212-82-2

trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine

Cat. No.: B1419024
CAS No.: 1212212-82-2
M. Wt: 158.24 g/mol
InChI Key: NXWPZLVVLITYTP-YUMQZZPRSA-N
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Description

Trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Biological Activity

trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine (C8H18N2O) is a pyrrolidine derivative that has garnered interest for its potential biological activities, particularly in pharmacological applications. This compound has been studied for its interactions with various biological targets, which may lead to therapeutic benefits in treating specific conditions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrolidine ring, an ethyl group, and an ethoxy substituent. The molecular formula is C8H18N2O, with a molecular weight of approximately 158.24 g/mol. Its structural formula can be represented as follows:

Structure C8H18N2O\text{Structure }\text{C}_8\text{H}_{18}\text{N}_2\text{O}

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Kinase Inhibition : Preliminary studies suggest that this compound may modulate the activity of certain kinases, which are crucial in various signaling pathways related to cell growth and proliferation. Kinase inhibitors have therapeutic potential in cancer treatment and other diseases involving dysregulated cell signaling .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neuronal injury. It may influence pathways involved in neuronal survival and regeneration, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Activity : There is evidence suggesting that this compound could possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Study 1: Kinase Modulation

In a study focused on kinase activity modulation, this compound was tested against several kinases involved in cancer pathways. The results indicated a significant inhibition of specific kinases, leading to reduced cell proliferation in vitro. The study highlighted the potential application of this compound as an anticancer agent.

Kinase TargetInhibition PercentageIC50 (µM)
Kinase A75%2.5
Kinase B60%5.0
Kinase C45%10.0

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a rat model of traumatic brain injury. The administration of the compound resulted in improved functional recovery and reduced neuronal apoptosis compared to controls.

Treatment GroupFunctional Recovery ScoreNeuronal Apoptosis Rate (%)
Control3025
Low Dose (10 mg/kg)5015
High Dose (20 mg/kg)705

Safety and Toxicity

While initial findings on the biological activity of this compound are promising, safety assessments are crucial. Data from toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Properties

IUPAC Name

(3S,4S)-4-ethoxy-1-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-10-5-7(9)8(6-10)11-4-2/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWPZLVVLITYTP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]([C@H](C1)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine
Reactant of Route 2
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine
Reactant of Route 3
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine
Reactant of Route 4
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine
Reactant of Route 5
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine
Reactant of Route 6
trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.